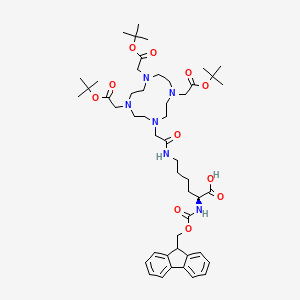

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)

Description

BenchChem offers high-quality Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N6O11/c1-47(2,3)64-42(57)31-53-24-22-52(23-25-54(32-43(58)65-48(4,5)6)27-29-55(28-26-53)33-44(59)66-49(7,8)9)30-41(56)50-21-15-14-20-40(45(60)61)51-46(62)63-34-39-37-18-12-10-16-35(37)36-17-11-13-19-38(36)39/h10-13,16-19,39-40H,14-15,20-34H2,1-9H3,(H,50,56)(H,51,62)(H,60,61)/t40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBBUDAYWABEFI-FAIXQHPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) for Radiopharmaceutical Development

This guide provides a comprehensive technical overview of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), a critical bifunctional chelator for the development of advanced radiopharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's unique architecture, its strategic role in theranostics, and detailed, field-proven protocols for its application.

Section 1: Molecular Architecture and Strategic Function

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (CAS 479081-06-6) is a sophisticated molecule engineered for a specific purpose: to covalently link a targeting biomolecule, such as a peptide or antibody, to a medically relevant radionuclide.[1] Its structure is a testament to the principles of orthogonal chemical synthesis, where different functional groups can be manipulated independently.

1.1 Deconstructing the Components

The power of this linker lies in the distinct roles of its four key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amine of the lysine residue. Its primary function is to mask the amine during peptide synthesis, preventing unwanted side reactions. It is readily removed using a mild base, typically piperidine, which is a standard step in Solid-Phase Peptide Synthesis (SPPS).[2]

-

L-Lysine: This amino acid serves as the molecular backbone. It provides a crucial spacer and, more importantly, a primary amine (the α-amine) that becomes available for conjugation after the Fmoc group is removed.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic cage is the heart of the molecule's radiometal-binding capability. DOTA forms exceptionally stable complexes with a wide range of trivalent metal ions, which is critical for preventing the premature release of the radionuclide in vivo.[3] It is the chelator of choice for many diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[4]

-

Tris(t-Bu ester): Three of DOTA's four carboxylic acid arms are protected as tert-butyl esters. These are acid-labile protecting groups, stable to the basic conditions used for Fmoc removal but cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][5] This orthogonal protection strategy is the cornerstone of its utility in SPPS.[6] The fourth carboxyl group is used to form a stable amide bond with the ε-amine of the lysine side-chain.

Diagram 1: Functional Breakdown of the Molecule

Caption: Functional components of the bifunctional chelator.

1.2 Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 479081-06-6 | |

| Molecular Formula | C49H74N6O11 | [] |

| Molecular Weight | 923.15 g/mol | [1][] |

| Appearance | Off-White to White Solid | [] |

| Purity | Typically ≥95% | [] |

| Solubility | Soluble in DMSO, DMF | [8] |

| Storage | Powder: -20°C for 1 month, -80°C for 6 months | [1] |

Section 2: Core Application in Theranostics

The primary application of this molecule is in the construction of theranostic agents—compounds that can be used for both diagnosis and therapy.[9] By simply changing the chelated radiometal, the same targeting molecule can be used for PET imaging (with ⁶⁸Ga) or for Targeted Radionuclide Therapy (with ¹⁷⁷Lu or ⁹⁰Y).[10]

-

Diagnostic Imaging (PET/SPECT): When chelated with a positron-emitter like Gallium-68 (⁶⁸Ga), the resulting conjugate can be visualized with high sensitivity and resolution using Positron Emission Tomography (PET).[11][12] This allows for non-invasive assessment of target expression, patient selection, and treatment monitoring.

-

Targeted Radionuclide Therapy (TRT): When chelated with a beta-emitter like Lutetium-177 (¹⁷⁷Lu) or a more potent alpha-emitter like Actinium-225 (²²⁵Ac), the conjugate delivers a cytotoxic radiation dose directly to target cells, minimizing damage to surrounding healthy tissue.[4][13]

Section 3: Step-by-Step Experimental Workflows

The following protocols are presented as a guide for the key experimental stages, from peptide synthesis to final radiolabeling. These are based on established methodologies and should be optimized for specific peptide sequences and laboratory conditions.[2][14]

3.1 Workflow 1: Conjugation via Solid-Phase Peptide Synthesis (SPPS)

This workflow describes the incorporation of the DOTA-lysine building block onto a peptide chain being synthesized on a solid support (resin).

Diagram 2: SPPS Workflow for DOTA Conjugation

Caption: Step-wise process for incorporating the chelator during SPPS.

Protocol: SPPS Coupling

-

Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed from the previous amino acid) in dimethylformamide (DMF) for 20-30 minutes.

-

Activation Solution: In a separate vial, dissolve Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (1.5-3 equivalents relative to resin loading) and a coupling agent like HBTU (1.5-3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3-6 eq.) and allow the solution to pre-activate for 5-10 minutes.

-

Scientist's Note: Pre-activation is crucial. Uronium salt coupling agents like HBTU can react with the free amine on the peptide-resin to form a non-reactive guanidinyl group if not pre-activated with the amino acid's carboxyl group first.[15]

-

-

Coupling: Add the activation solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

-

Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x) to remove all excess reagents and byproducts.[15]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes to remove the Fmoc group from the newly added lysine.[15]

-

Final Washes: Wash the resin again as described in step 4. The resin now has a free primary amine and is ready for the coupling of the next amino acid in the sequence or for final cleavage.

3.2 Workflow 2: Global Deprotection and Cleavage

Once the peptide synthesis is complete, the DOTA-peptide conjugate must be cleaved from the solid support, and the acid-labile side-chain protecting groups (including the DOTA's t-Bu esters) must be removed.

Protocol: TFA Cleavage

-

Preparation: Dry the final peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Scientist's Note: TIS and water act as scavengers. During cleavage, the t-butyl groups form reactive carbocations. Scavengers "trap" these cations, preventing them from re-attaching to sensitive amino acid residues like tryptophan or methionine.[16] CAUTION: TFA is highly corrosive. Handle only in a certified fume hood with appropriate personal protective equipment.

-

-

Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The cleavage of t-butyl esters from DOTA can be slow due to the protonation of the nearby ring nitrogens, so sufficient time is critical.[5]

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

3.3 Workflow 3: Purification and Characterization

The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Protocol: HPLC Purification and LC-MS Analysis

-

Purification (Preparative RP-HPLC):

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Inject the solution onto a C18 preparative HPLC column.

-

Elute the peptide using a gradient of mobile phase A (Water with 0.1% TFA) and mobile phase B (Acetonitrile with 0.1% TFA). A typical gradient might be 5-65% B over 30-40 minutes.

-

Collect fractions corresponding to the main product peak detected by UV absorbance (typically at 220 or 280 nm).

-

-

Characterization (LC-MS):

-

Analyze the purified fractions using an analytical LC-MS system.

-

Confirm the presence of the desired product by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the DOTA-peptide conjugate.

-

-

Final Processing: Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.

3.4 Workflow 4: Radiolabeling with Gallium-68 (for PET)

This protocol outlines the chelation of ⁶⁸Ga to the purified DOTA-peptide conjugate. All procedures involving radioactivity must be performed in a shielded environment (hot cell) according to institutional safety regulations.

Diagram 3: Gallium-68 Radiolabeling Workflow

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [sigmaaldrich.com]

- 6. Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Peptide Radioligands in Cancer Theranostics: Agonists and Antagonists [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]

- 14. bachem.com [bachem.com]

- 15. chempep.com [chempep.com]

- 16. Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B122− -Core for MRI: A Click Chemistry Approach [mdpi.com]

The Cornerstone of Theranostics: A Technical Guide to Fmoc-Lys(DOTA-tris-t-Bu ester)-OH

For researchers, scientists, and drug development professionals at the vanguard of targeted radionuclide therapy and molecular imaging, the synthesis of high-purity, site-specifically labeled peptides is a foundational requirement. This guide provides an in-depth exploration of Fmoc-L-Lys(DOTA-tris-t-Bu ester)-OH, a critical building block in the construction of peptide-based radiopharmaceuticals. We will delve into the chemical rationale behind its design, provide field-proven protocols for its application in solid-phase peptide synthesis (SPPS), and detail the subsequent radiolabeling and quality control procedures that ensure the integrity and efficacy of the final product.

Deconstructing the Molecule: A Symphony of Functionality

Fmoc-L-Lys(DOTA-tris-t-Bu ester)-OH is a sophisticated bifunctional molecule, meticulously designed for seamless integration into the Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow. Each component serves a distinct and vital purpose, creating an orthogonal system that allows for the precise construction of complex peptide-chelator conjugates.[1][2]

Molecular Breakdown:

| Component | Chemical Name | Function |

| Fmoc | 9-Fluorenylmethoxycarbonyl | A base-labile protecting group for the α-amino group of lysine, preventing unwanted reactions during peptide chain elongation. It is stable to the acidic conditions used for final cleavage.[1] |

| Lys | Lysine | An amino acid that serves as the backbone for incorporation into the peptide sequence. The DOTA moiety is attached to the ε-amino group of the lysine side chain. |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | A macrocyclic chelator that forms highly stable and kinetically inert complexes with a wide range of radiometals, such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga), crucial for therapeutic and diagnostic applications.[1] |

| tris-t-Bu ester | tris-tert-Butyl ester | Acid-labile protecting groups on three of the four carboxylic acid arms of DOTA. These prevent the carboxyl groups from interfering with the peptide coupling reactions and are removed simultaneously with the peptide's side-chain protecting groups and cleavage from the resin.[1] |

| -OH | Carboxylic Acid | The free carboxylic acid group of the lysine residue, which is activated for coupling to the free N-terminus of the growing peptide chain on the solid support. |

The genius of this design lies in its orthogonality. The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF) at each cycle of peptide synthesis, while the t-Bu esters on both the DOTA and the amino acid side chains remain intact.[1] These acid-labile groups are only removed during the final, harsh acidic cleavage step, ensuring the integrity of the chelator and the peptide throughout the synthesis.

Caption: Functional relationships of the molecular components.

The Synthetic Workflow: From Resin to Radiolabeled Peptide

The journey from a simple resin bead to a purified, radiolabeled DOTA-peptide involves a multi-stage process, each with critical parameters that dictate the success of the final product.

Stage 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cyclical process of adding amino acids to a growing peptide chain anchored to a solid support.[1] The use of Fmoc-Lys(DOTA-tris-t-Bu ester)-OH is analogous to the coupling of any other protected amino acid.

Detailed Protocol: A Single SPPS Cycle for DOTA-Lysine Incorporation

This protocol assumes a manual synthesis on a 0.1 mmol scale.

-

Resin Swelling: The peptide synthesis resin (with the N-terminal Fmoc group removed from the previous amino acid) is swelled in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Amino Acid Activation: In a separate vessel, Fmoc-Lys(DOTA-tris-t-Bu ester)-OH (4 equivalents) is pre-activated. This is a crucial step to form a reactive species that will readily form a peptide bond. A common and efficient method is to dissolve the amino acid with a coupling reagent like HBTU (3.8 equivalents) and an organic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[1][3] The activation is typically complete within 2 minutes.

-

Coupling Reaction: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours to ensure the coupling reaction goes to completion.

-

Monitoring the Reaction: A Kaiser test is performed on a few resin beads to check for the presence of free primary amines.[1][3][4] A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (dark blue beads), a second coupling step may be necessary.[4]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes, followed by a second treatment for 10-15 minutes to remove the Fmoc group from the newly added DOTA-lysine residue, exposing a new N-terminus for the next coupling cycle.[1][3]

-

Washing: The resin is again thoroughly washed with DMF to remove piperidine and the Fmoc-adduct. The resin is now ready for the next amino acid coupling cycle.

Caption: Iterative cycle of Fmoc-based SPPS.

Stage 2: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the t-Bu esters on the DOTA, must be removed. This is achieved in a single step using a strong acidic "cleavage cocktail".

Protocol: Cleavage and Deprotection

-

Preparation: The final Fmoc group is removed, and the peptidyl-resin is washed and dried under vacuum.

-

Cleavage Cocktail: A standard and highly effective cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio.[1][5] TFA is the strong acid that performs the cleavage, while TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of the t-Bu protecting groups, preventing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine.[6]

-

Cleavage Reaction: The cleavage cocktail is added to the dry resin and agitated at room temperature for 2-3 hours.[1]

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the TFA solution to a 10-fold volume of cold diethyl ether.[1]

-

Isolation: The precipitated crude peptide is isolated by centrifugation, the ether is decanted, and the peptide pellet is washed with more cold ether before being dried under vacuum. The crude peptide is then ready for purification.

Stage 3: Purification and Quality Control of the DOTA-Peptide

The crude peptide must be purified to remove any deletion sequences or byproducts from the synthesis and cleavage steps.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. A gradient of acetonitrile in water with 0.1% TFA is typically used.

-

Quality Control: The purity of the final DOTA-peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

The Final Frontier: Radiolabeling and Quality Control

The purified DOTA-peptide is now ready to be transformed into a radiopharmaceutical. The choice of radionuclide depends on the intended application: a positron emitter like ⁶⁸Ga for PET imaging, or a beta-emitter like ¹⁷⁷Lu for therapy.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

Detailed Protocol: ¹⁷⁷Lu Labeling

-

Reagent Preparation: A solution of the DOTA-peptide is prepared in a metal-free buffer, typically ammonium acetate at a pH of 4.0-5.0.[7] A stabilizer, such as gentisic acid or ascorbic acid, is often added to prevent radiolysis.[7]

-

Labeling Reaction: The required activity of ¹⁷⁷LuCl₃ is added to the peptide solution. The reaction vial is then incubated in a heating block at 90-100°C for 15-30 minutes.[7][8]

-

Quenching: After incubation and cooling, a small amount of a DTPA solution may be added to chelate any unreacted ¹⁷⁷Lu.[7]

Radiolabeling with Gallium-68 (⁶⁸Ga)

⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. The labeling procedure often involves a pre-concentration and purification of the ⁶⁸Ga eluate.

Detailed Protocol: ⁶⁸Ga Labeling using Cationic Purification

-

⁶⁸Ga Trapping: The ⁶⁸Ga³⁺ from the generator eluate is trapped on a cation exchange cartridge.[9][10]

-

Elution: The ⁶⁸Ga³⁺ is then eluted from the cartridge with a small volume of an acidified 5 M NaCl solution directly into a reaction vial.[9][10][11]

-

Labeling Reaction: The reaction vial contains the DOTA-peptide dissolved in a sodium acetate buffer (pH 3.5-4.5).[9] The reaction is typically heated to 85-95°C for 5-10 minutes.[9]

-

Final Formulation: After labeling, the solution is neutralized, passed through a sterile filter, and is ready for quality control.[9][11]

Quality Control of the Final Radiopharmaceutical

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiolabeled peptide.

-

Radiochemical Purity (RCP): This is the most critical parameter and is determined to ensure that the vast majority of the radioactivity is associated with the DOTA-peptide. It is typically measured by radio-TLC or radio-HPLC.[8][12] An RCP of >95% is generally required for clinical use.

-

pH: The pH of the final product must be within a physiologically acceptable range.

-

Sterility and Endotoxin Levels: For clinical applications, the final product must be sterile and have endotoxin levels below a specified limit.

Caption: General workflow for radiolabeling and quality control.

Conclusion: Enabling Precision Medicine

Fmoc-Lys(DOTA-tris-t-Bu ester)-OH represents more than just a chemical reagent; it is an enabling technology that empowers the development of next-generation radiopharmaceuticals. Its clever design provides a robust and reliable method for the site-specific incorporation of a powerful chelator into a peptide sequence. By understanding the intricate details of its structure and the nuances of its application, researchers can confidently synthesize high-quality DOTA-conjugated peptides, paving the way for more effective and personalized diagnostic and therapeutic strategies in the fight against diseases like cancer. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this cornerstone molecule in the exciting and rapidly evolving field of theranostics.

References

- BenchChem. (2025). Application Notes and Protocols for DOTA-GA(tBu)4 in Solid-Phase Peptide Synthesis. BenchChem.

- Taşdelen B. (n.d.). PREPARATION AND QUALITY CONTROL OF 68Ga-LABELLED DOTA-PEPTIDES. INIS-IAEA.

- Garkowski, A., et al. (2020).

- (n.d.).

- Garkowski, A., et al. (2021).

- (n.d.).

- de Blois, E., et al. (n.d.). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: An alternative method to monitor quality of DOTA-peptides.

- BenchChem. (2025). Application Notes & Protocols: Radiolabeling p-SCN-Bn-DOTA with Lutetium-177 for Radiotherapy. BenchChem.

- (n.d.). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. University of Iowa.

- Nuclear Medicine Solutions. (2025). n.c.a. Lutetium-177 Radiolabeling | Lu-177 DOTATATE, PSMA & FAPI Labeling Step-by-Step. YouTube.

- BenchChem. (2025). Optimizing pH and temperature for 177Lu labeling of DOTA peptides. BenchChem.

- (n.d.). Radiolabeling Guide for Researchers. Scribd.

- (2025). Solid-phase synthesis of DOTA-peptides | Request PDF.

- de Jong, M., et al. (2005). Radiolabelling DOTA-peptides with Ga-68.

- Zhernosekov, K. P., et al. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity.

- Nuclear Medicine Solutions. (2025). Actinium-225 Radiolabeling Tutorial | Ac-225 DOTATATE & PSMA Peptide Labeling Step-by-Step Guide. YouTube.

- (n.d.). Cleavage Cocktails; Reagent B. Peptides.

- Fani, M., et al. (n.d.). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. PMC.

- Breeman, W. A. P., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with. The University of New Mexico - UNM.

- (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides. BenchChem.

- (n.d.).

- Lewis, M. R., et al. (2004). Solid-phase synthesis of DOTA-peptides. PubMed - NIH.

- (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.

- (2019). Total solid-phase synthesis of DOTA-Functionalized tumor targeting peptides for PET imaging and therapy.

- (n.d.). Fmoc Solid-Phase Peptide Synthesis.

- (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [iro.uiowa.edu]

- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 12. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Lys-DOTA-tris(t-Bu) Ester: A Cornerstone for Advanced Peptide Conjugates

Foreword: Bridging Peptides and Payloads

In the landscape of targeted therapeutics and advanced molecular imaging, the precise and stable conjugation of functional moieties to peptide backbones is paramount. Fmoc-L-Lys-DOTA-tris(t-Bu) ester has emerged as a critical building block for researchers in drug development and radiopharmaceuticals. Its unique structure offers a pre-functionalized lysine derivative, fully compatible with the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth exploration of this bifunctional chelator, from its fundamental properties to detailed protocols for its application, empowering researchers to leverage its full potential in their scientific endeavors. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its application.

Core Compound Analysis: Fmoc-Lys-DOTA-tris(t-Bu) Ester

Fmoc-L-Lys-DOTA-tris(t-Bu) ester is a sophisticated chemical entity designed for seamless integration into peptide synthesis workflows. It is fundamentally a lysine amino acid where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage. The three carboxylic acid groups of the DOTA moiety are protected as acid-labile tert-butyl (tBu) esters. This orthogonal protection scheme is the cornerstone of its utility in SPPS.

The primary function of this molecule is to serve as a bifunctional chelator.[1] The DOTA cage is a highly efficient chelator for a variety of metal ions, most notably for radionuclides used in medical imaging and therapy, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2][3] By incorporating this molecule into a peptide sequence, one can create peptide-drug conjugates (PDCs) or peptide-based radiopharmaceuticals that can be directed to specific biological targets, such as tumor cell receptors.

Physicochemical Properties

A clear understanding of the physicochemical properties of Fmoc-Lys-DOTA-tris(t-Bu) ester is essential for its effective use. There can be slight variations in reported molecular weights, which often arise from the compound being supplied as a free acid or in a salt form. The data presented below pertains to the free acid form.

| Property | Value | Source(s) |

| Chemical Name | Fmoc-L-Lysine-mono-amide-DOTA-tris(tert-butyl ester) | [1] |

| CAS Number | 479081-06-6 | [4] |

| Molecular Formula | C₄₉H₇₄N₆O₁₁ | [1][4] |

| Molecular Weight | 923.15 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | Typically >95% (via HPLC) | [4] |

| Solubility | Soluble in DMF, DCM | N/A |

Note: A common salt form is the hexafluorophosphate (HPF₆) salt, which has a molecular weight of 1069.1 g/mol .[5]

Structural Rationale for Application in SPPS

The design of Fmoc-Lys-DOTA-tris(t-Bu) ester is a prime example of strategic chemical engineering for compatibility with the Fmoc/tBu solid-phase peptide synthesis methodology. The causality behind its structural features is as follows:

-

Fmoc Group (α-amino protection): This protecting group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine. This allows for the selective deprotection of the N-terminus of the growing peptide chain, enabling the addition of the next amino acid.

-

tert-Butyl Esters (DOTA protection): The three carboxylic acid groups of the DOTA chelator are protected as tBu esters. These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with other side-chain protecting groups (like Boc, tBu, Trt) during the final trifluoroacetic acid (TFA) cleavage from the solid support. This ensures the DOTA cage remains inert throughout the synthesis and is only activated for chelation at the final stage.

-

Lysine Backbone: The use of a lysine residue provides a natural and biocompatible linkage to the peptide chain.

This orthogonal protection strategy is visualized in the workflow diagram below.

Caption: Workflow of Fmoc/tBu SPPS incorporating Fmoc-Lys-DOTA-tris(t-Bu) ester.

Experimental Protocols and Methodologies

The successful application of Fmoc-Lys-DOTA-tris(t-Bu) ester hinges on robust and well-validated protocols. The following sections provide detailed, step-by-step methodologies for its incorporation into a peptide sequence and subsequent radiolabeling.

Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of Fmoc-Lys-DOTA-tris(t-Bu) ester to a resin-bound peptide with a free N-terminal amine. Standard uronium/aminium-based coupling reagents such as HBTU are effective.[2][3]

Materials:

-

Peptide-resin with a free N-terminus (e.g., on Rink Amide or 2-Chlorotrityl resin)

-

Fmoc-Lys-DOTA-tris(t-Bu) ester

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Protocol:

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection (if applicable):

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Lys-DOTA-tris(t-Bu) ester (2.0 equivalents relative to resin loading) and HBTU (1.95 equivalents) in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the washed resin.

-

Add DIPEA (4.0 equivalents) to the reaction vessel.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid derivative.

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of the resin and perform a Kaiser test. A negative result (colorless or yellowish beads) indicates complete coupling.

-

If the coupling is incomplete, the reaction can be allowed to proceed for longer, or a second coupling can be performed.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

Causality and Field Insights:

-

Reagent Equivalents: Using a slight excess of the amino acid and coupling reagent helps to drive the reaction to completion, which is crucial when coupling a sterically hindered residue.

-

Challenge of Subsequent Couplings: It is well-documented that the steric bulk of the DOTA-tris(t-Bu) ester moiety can make subsequent amino acid couplings challenging. Standard HBTU activation may be inefficient for the next residue. It is highly recommended to use pre-activated C-pentafluorophenyl ester N-alpha-Fmoc amino acids for extending the peptide chain beyond the DOTA-lysine insertion point to ensure high coupling efficiency.[2][3]

Caption: Activation and coupling of Fmoc-Lys-DOTA-tris(t-Bu) ester in SPPS.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide-DOTA conjugate is cleaved from the resin, and all side-chain protecting groups (including the t-Bu esters on the DOTA) are removed simultaneously.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

Protocol:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The cleavage of the t-Bu esters from the DOTA moiety can be sluggish due to the proximity of the basic ring nitrogens, so a sufficient cleavage time is important.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final DOTA-peptide conjugate by mass spectrometry.

Radiolabeling of DOTA-Peptide Conjugates

The following are generalized protocols for labeling the purified DOTA-peptide with ⁶⁸Ga and ¹⁷⁷Lu. Optimal conditions (pH, temperature, peptide concentration) may need to be determined for each specific peptide.

2.3.1. ⁶⁸Ga Labeling for PET Imaging

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

Cation exchange cartridge (e.g., SCX)

-

5 M NaCl / 0.1 M HCl solution

-

Heating block

Protocol:

-

Elute the ⁶⁸Ga from the generator according to the manufacturer's instructions.

-

Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.

-

In a sterile reaction vial, prepare the reaction solution: dissolve the DOTA-peptide (e.g., 20-50 nmol) in sodium acetate buffer.

-

Elute the ⁶⁸Ga from the cartridge directly into the reaction vial using the 5 M NaCl/HCl solution. The final pH should be between 3.5 and 4.5.

-

Incubate the reaction mixture at 95°C for 5-10 minutes.

-

Perform quality control using instant thin-layer chromatography (iTLC) or radio-HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) is typically achieved without the need for further purification.

2.3.2. ¹⁷⁷Lu Labeling for Radionuclide Therapy

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-peptide conjugate

-

Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 4.5-5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant)

-

Heating block

Protocol:

-

In a sterile reaction vial, combine the DOTA-peptide, buffer, and radioprotectant.

-

Add the ¹⁷⁷LuCl₃ solution to the vial.

-

Incubate the reaction mixture at 95-100°C for 15-30 minutes.

-

After incubation, cool the reaction vial.

-

Perform quality control using radio-HPLC to determine the radiochemical purity and specific activity.

Self-Validating System in Radiolabeling:

The trustworthiness of these protocols lies in the quality control step. Radio-HPLC is a self-validating system. It separates the final product into three key components: the radiolabeled peptide, free (unchelated) radionuclide, and any radiolytic impurities. By integrating the peaks, a quantitative measure of radiochemical purity is obtained, confirming the success of the labeling reaction before administration.

Applications in Research and Drug Development

The ability to incorporate a DOTA chelator into a specific position of a peptide sequence opens up a vast array of possibilities in biomedical research and clinical applications.

-

Targeted Radiopharmaceuticals: The most prominent application is in the development of targeted radiopharmaceuticals. A peptide with high affinity for a tumor-specific receptor (e.g., somatostatin receptors in neuroendocrine tumors) can be synthesized with Fmoc-Lys-DOTA-tris(t-Bu) ester. After labeling with a radionuclide like ¹⁷⁷Lu, the resulting agent, such as ¹⁷⁷Lu-DOTATATE, can be administered to patients to deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to healthy tissues.

-

Molecular Imaging (PET/SPECT): By chelating a diagnostic radionuclide like ⁶⁸Ga (for PET) or ¹¹¹In (for SPECT), these peptide conjugates can be used as imaging agents to visualize and stage tumors, monitor response to therapy, and select patients who are most likely to benefit from a targeted treatment.

-

Peptide-Drug Conjugates (PDCs): While less common than for radiopharmaceuticals, the DOTA cage can also be used to chelate non-radioactive metals that may have therapeutic properties or act as a stable linker for other cytotoxic payloads.

Conclusion

Fmoc-Lys-DOTA-tris(t-Bu) ester is more than just a chemical reagent; it is an enabling technology for the development of next-generation targeted therapeutics and diagnostics. Its rational design provides a seamless bridge between the well-established world of solid-phase peptide synthesis and the cutting-edge field of radiometal-based medicine. By understanding its core properties and adhering to validated protocols, researchers can confidently employ this versatile building block to create novel peptide conjugates with the potential to significantly impact the future of personalized medicine.

References

-

De León-Rodríguez, L. M., & Kovacs, Z. (2008). Solid-phase synthesis of DOTA-peptides. Bioconjugate chemistry, 19(2), 391–401. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase synthesis of DOTA-peptides. Retrieved from [Link]

-

Precise PEG. (n.d.). Fmoc-L-Lys(DOTA-tris(t-Bu ester))-OH. Retrieved from [Link]

-

Elex Biotech. (n.d.). Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Müller, C., Bunka, M., Reber, J., Fischer, C., Zhernosekov, K., Türler, A., & Schibli, R. (2012). Simplified NaCl based 68Ga concentration and labeling procedure for rapid synthesis of 68Ga radiopharmaceuticals in high radiochemical purity.

- Das, T., & Chakraborty, S. (2018). Peptide-drug conjugates: a novel approach for targeted cancer therapy. Current drug metabolism, 19(10), 847–860.

Sources

In-depth Technical Guide: Solubility & Handling of Fmoc-Lys(DOTA) Derivatives

Topic: Solubility of Fmoc-Lys(DOTA) in DMF and DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of DOTA (

However, "Fmoc-Lys(DOTA)" refers to two distinct chemical entities with vastly different solubility profiles:

-

Fmoc-Lys(DOTA-tris(tBu))-OH: The fully protected form used in Solid-Phase Peptide Synthesis (SPPS).

-

Fmoc-Lys(DOTA)-OH: The free acid form, often used in solution-phase conjugation or specific linker chemistries.

This guide provides a definitive technical analysis of the solubility of these derivatives in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , offering protocols to maximize coupling efficiency and prevent aggregation.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the structural differences is prerequisite to mastering solubility. The tert-butyl (tBu) protection on the DOTA macrocycle significantly alters the hydrophobicity/hydrophilicity balance.

| Feature | Fmoc-Lys(DOTA-tris(tBu))-OH | Fmoc-Lys(DOTA)-OH (Free Acid) |

| CAS Number | 479081-06-6 | 1611478-62-6 |

| Molecular Weight | ~923.15 g/mol | ~754.83 g/mol |

| Primary Application | SPPS (Standard) | Solution Phase / ADC Linkers |

| Polarity | Amphiphilic (Lipophilic tBu groups) | Highly Polar / Hydrophilic |

| Solubility Character | Soluble in organic solvents (DMF, DCM) | Soluble in DMSO; Poor in DCM/Pure DMF |

Solubility Profile: DMF vs. DMSO

Dimethyl Sulfoxide (DMSO)

DMSO is the universal solvent for both forms due to its high dielectric constant (

-

Fmoc-Lys(DOTA-tris(tBu))-OH:

-

Fmoc-Lys(DOTA)-OH (Free Acid):

-

Solubility: Excellent.

-

Mechanism: The free carboxyl groups form strong H-bonds with the sulfoxide oxygen of DMSO, stabilizing the molecule in solution.

-

N,N-Dimethylformamide (DMF)

DMF is the standard solvent for Fmoc-SPPS. Its performance depends heavily on the protection state of the DOTA chelator.

-

Fmoc-Lys(DOTA-tris(tBu))-OH:

-

Solubility: High ("Excellent").

-

Operational Limit: Easily achieves 0.2 M – 0.3 M , which covers the standard range for SPPS coupling (typically 3-5 equivalents relative to resin loading).

-

Role: The hydrophobic Fmoc group and tBu esters interact favorably with the methyl groups of DMF, while the amide backbone is solvated by the carbonyl oxygen.

-

-

Fmoc-Lys(DOTA)-OH (Free Acid):

-

Solubility: Moderate to Poor.

-

Challenge: The highly polar, unprotected carboxylates can lead to aggregation or "crashing out" in pure anhydrous DMF.

-

Optimization: May require the addition of a chaotropic agent or a small percentage of DMSO (e.g., 5-10%) to facilitate complete dissolution in DMF.

-

Visualization: Solvation & Decision Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the correct solvent system based on the specific derivative and application.

Caption: Logical workflow for selecting the optimal solvent system based on chemical protection status and intended experimental application.

Operational Protocols

Protocol A: Dissolution for SPPS (Protected Form)

Objective: Prepare a 0.2 M solution of Fmoc-Lys(DOTA-tris(tBu))-OH for automated or manual synthesis.

-

Calculate: Determine the mass required.

-

Example: For 1 mmol scale (approx 923 mg), target volume is 5 mL.

-

-

Vessel Prep: Use a dry glass scintillation vial. Avoid plastic if using aggressive activating agents later.

-

Solvent Addition: Add anhydrous DMF (Amine-free grade).

-

Critical Step: Add only 75% of the final volume initially (e.g., 3.75 mL).

-

-

Agitation: Vortex vigorously for 30 seconds.

-

If particles persist, sonicate for 1-2 minutes at room temperature.

-

Observation: Solution should be clear and colorless to pale yellow.

-

-

Final Adjustment: Add remaining DMF to reach target volume.

-

Activation: Add coupling reagents (e.g., HATU/HOAt/DIPEA) immediately prior to addition to the resin.

-

Note: The activated ester has limited stability; do not store the activated solution.

-

Protocol B: Handling the Free Acid in DMF

Objective: Dissolve Fmoc-Lys(DOTA)-OH for solution-phase conjugation in DMF.

-

Weighing: Weigh the target mass of the free acid.

-

Co-Solvent Strategy:

-

Add DMSO equivalent to 10% of the final target volume.

-

Vortex to wet the powder completely.

-

-

Dilution: Slowly add DMF to the mixture while vortexing.

-

Verification: Check for turbidity. If cloudy, heat gently to 35°C (do not exceed 40°C to avoid Fmoc degradation).

-

Filtration: If using for injection or sensitive assays, filter through a 0.2 µm PTFE membrane.

Stability & Troubleshooting (E-E-A-T)

The "Fmoc-Dropping" Risk

Trustworthiness Alert: While DMF is the standard solvent, it slowly decomposes to dimethylamine (DMA), a secondary amine that can prematurely remove the Fmoc group.

-

Validation: Always use "Sequencing Grade" or "Amine-Free" DMF.

-

Test: If your Fmoc-Lys(DOTA) solution turns bright yellow upon standing in DMF, free dibenzofulvene has likely been generated, indicating premature deprotection. Discard the solution.

Aggregation in SPPS

The DOTA moiety is bulky. Even when dissolved, it can cause steric hindrance on the resin.

-

Symptom: Incomplete coupling (deletion sequences).

-

Solution: Use a lower concentration (0.1 M) but double coupling cycles (2 x 1 hour) rather than a single high-concentration coupling.

Hygroscopy of DMSO

DMSO absorbs water from the atmosphere. Water acts as a nucleophile and can hydrolyze active esters (e.g., NHS esters) if you are activating the DOTA carboxyls.

-

Protocol: Use single-use ampoules of anhydrous DMSO or store DMSO over 4Å molecular sieves.

References

-

Beilstein Journal of Organic Chemistry. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates. Retrieved from [Link]

Sources

Navigating the Safety Landscape of a Key Bioconjugation Agent: A Technical Guide to Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling considerations for Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), a critical bifunctional chelator in the fields of peptide synthesis, radiolabeling, and targeted drug delivery. As a Senior Application Scientist, the following information synthesizes available data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting.

Compound Identification and Physicochemical Properties

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) is a complex molecule designed for multi-step chemical syntheses.[1][2][3] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine amine, facilitating its use in solid-phase peptide synthesis (SPPS).[1] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a powerful chelator for various metal ions, making it invaluable for creating imaging agents for PET, SPECT, and MRI, as well as therapeutic radiopharmaceuticals.[1] The tert-butyl esters protect the carboxylic acid groups of the DOTA cage during synthesis.[1]

| Property | Value | Source |

| CAS Number | 479081-06-6 | [1][4][5] |

| Molecular Formula | C49H74N6O11 | [4][5][] |

| Molecular Weight | 923.15 g/mol | [5][] |

| Appearance | Off-white to white powder | [] |

| Purity | ≥95% | [] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 969.4 ± 65.0 °C at 760 mmHg | [4][] |

| Flash Point | 540.1 ± 34.3 °C | [4] |

| Solubility | Soluble in DMSO (100 mg/mL, may require sonication) | [5] |

Hazard Identification and Risk Assessment

Potential Health Effects:

Based on safety data for similar chemical structures, the following potential hazards should be considered[8][9]:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[8]

-

Ingestion: May be harmful if swallowed.[8]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[8]

-

Eye Contact: May cause eye irritation.[8]

GHS Hazard Classification (Anticipated):

Although not officially classified, a cautious approach would be to handle this compound as having the potential for skin, eye, and respiratory tract irritation. The following pictograms are recommended for labeling and handling procedures based on the potential hazards of similar compounds[9]:

| Pictogram | Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

It is important to note that this product itself and its degradation products are not considered to be toxic.[8]

Safe Handling and Storage Protocols

The integrity and stability of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) are paramount for successful experimental outcomes. Adherence to proper handling and storage procedures is critical.

Storage:

-

Long-term (Powder): Store at -20°C for up to 3 years in a cool, dry environment, protected from light.[1][5][10]

-

Stock Solutions: Once dissolved, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles to prevent degradation.[2]

Handling:

-

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[9][11]

-

Use appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Avoid the formation of dust and aerosols during handling and weighing.[9]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[8][11] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, use water spray, fog, or foam.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

-

Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release and Disposal

Accidental Release:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use appropriate tools to sweep up the spilled solid material without creating dust.

-

Collect: Place the spilled material into a suitable, sealed container for disposal.

-

Clean: Clean the spill area thoroughly.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow and Risk Mitigation

The following diagram illustrates a logical workflow for incorporating Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) into an experimental protocol, with integrated risk mitigation steps.

Caption: Risk assessment and mitigation workflow for handling Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester).

Conclusion

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) is a powerful tool in the development of advanced diagnostics and therapeutics. While it presents a low to moderate hazard profile, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for protecting researchers and ensuring the integrity of experimental results. By following the guidelines outlined in this technical guide, scientists can confidently and safely harness the potential of this versatile bioconjugation agent.

References

-

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) - AxisPharm. [Link]

-

CAS#:479081-06-6 | Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | Chemsrc. [Link]

-

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) - Elex Biotech. [Link]

-

Safety Data Sheet (SDS) - Anaspec. [Link]

Sources

- 1. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | Elex Biotech LLC [elexbiotech.com]

- 4. CAS#:479081-06-6 | Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. macrocyclics.com [macrocyclics.com]

- 10. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)_479081-06-6_新研博美 [xinyanbm.com]

- 11. anaspec.com [anaspec.com]

difference between DOTA-tris(t-Bu ester) and DOTA-NHS ester

Technical Deep Dive: DOTA-tris(t-Bu ester) vs. DOTA-NHS ester in Bioconjugation

Executive Summary: The "TFA Barrier"

The choice between DOTA-tris(t-Bu ester) and DOTA-NHS ester is not merely a matter of preference; it is dictated by the acid sensitivity of your target molecule.

-

Use DOTA-tris(t-Bu ester) (and its NHS variant) for small molecules and peptides that can withstand harsh acidic deprotection (Trifluoroacetic acid - TFA). This route offers superior chemical control and purification options.

-

Use DOTA-NHS ester (Free Acid form) for antibodies and proteins that would denature under acidic conditions. This reagent allows for direct conjugation in physiological buffers but suffers from rapid hydrolytic instability.

Part 1: Chemical Architecture & Fundamental Differences

The nomenclature in this field is often ambiguous. Commercially, "DOTA-NHS" can refer to two distinct chemical entities. It is critical to verify the CAS number and structure before purchase.

| Feature | DOTA-tris(t-Bu ester) | DOTA-NHS ester (Free Acid) |

| Primary Identity | The Protected Building Block | The Unstable Activator |

| Common CAS | 137076-54-1 (Free COOH precursor)819869-77-7 (NHS variant) | 170908-81-3 |

| Structure | Macrocycle with 3 tert-butyl protected arms and 1 functional arm. | Macrocycle with 3 free carboxylic acid arms and 1 NHS-activated arm. |

| Solubility | Lipophilic: Soluble in DCM, DMF, DMSO, Ethyl Acetate. Insoluble in water. | Hydrophilic: Soluble in water (hydrolyzes), DMSO, DMF. |

| Stability | High: Stable in storage; t-Bu esters prevent side reactions.[1] | Low: Extremely moisture-sensitive. Hydrolyzes in minutes in aqueous buffers. |

| Deprotection | Required: Must treat with TFA to remove t-Bu groups after conjugation. | None: Ready for metal chelation immediately after conjugation. |

| Target Substrate | Peptides (SPPS), synthetic polymers, small molecules. | Monoclonal Antibodies (mAbs), Proteins, heat/acid-sensitive nanocarriers. |

Part 2: Mechanism of Action & Decision Logic

Scenario A: Peptide Synthesis (The t-Bu Route)

Context: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Organic Synthesis.

In this workflow, the DOTA moiety is introduced as a protected species.[1][2] The tert-butyl groups serve two purposes:

-

Solubility: They make the polar DOTA macrocycle soluble in organic solvents (DCM/DMF) used for peptide coupling.

-

Selectivity: They prevent the other three carboxyl groups from reacting, ensuring the DOTA attaches via a single arm (regioselectivity).

The Workflow:

-

Coupling: The free acid of DOTA-tris(t-Bu ester) is activated (e.g., HATU/DIPEA) or the pre-activated NHS ester (CAS 819869-77-7) is reacted with the peptide N-terminus.

-

Global Deprotection: The conjugate is treated with a cocktail of 95% TFA (plus scavengers like triisopropylsilane). This simultaneously cleaves the peptide from the resin and removes the t-Bu protecting groups from the DOTA.

-

Result: A fully deprotected DOTA-peptide ready for radiolabeling.

Scenario B: Protein Labeling (The Free Acid NHS Route)

Context: Radiolabeling of Monoclonal Antibodies (e.g., Trastuzumab, Rituximab).

Antibodies irreversibly precipitate and lose antigen-binding affinity if exposed to TFA. Therefore, you cannot use t-Bu protected DOTA. You must use the DOTA-NHS ester (Free Acid) (CAS 170908-81-3).

The Workflow:

-

Preparation: The DOTA-NHS ester is dissolved in anhydrous DMSO or DMF immediately before use.

-

Conjugation: The solution is added to the antibody in a non-nucleophilic buffer (e.g., HEPES or Bicarbonate, pH 8.0–8.5).

-

Competition: The NHS ester reacts with Lysine epsilon-amines (forming a stable amide bond) competing against hydrolysis by water.

-

Purification: Excess hydrolyzed DOTA is removed via Size Exclusion Chromatography (SEC) or centrifugal filtration (e.g., Amicon).

Part 3: Experimental Protocols

Protocol 1: Peptide Conjugation (DOTA-tris(t-Bu ester))

For coupling to a resin-bound peptide.

-

Reagents:

-

DOTA-tris(t-Bu ester) (3-4 equivalents relative to peptide).

-

HATU (3.9 eq) and HOAt (3.9 eq).

-

DIPEA (8-10 eq).

-

Solvent: Anhydrous DMF.[3]

-

-

Activation: Dissolve DOTA-tris(t-Bu ester), HATU, and HOAt in DMF. Add DIPEA. Shake for 2 minutes to form the active ester in situ.

-

Coupling: Add the mixture to the resin-bound peptide. Shake at Room Temperature (RT) for 2–4 hours.

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).

-

Cleavage/Deprotection: Incubate resin in TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

-

Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the DOTA-peptide.

Protocol 2: Antibody Labeling (DOTA-NHS ester - Free Acid)

For labeling 1 mg of IgG (MW ~150 kDa).

-

Buffer Exchange: Ensure antibody is in a buffer free of primary amines (NO Tris, NO Glycine). Use 0.1 M NaHCO3, pH 8.5 . Concentration should be 2–5 mg/mL.[4]

-

Calculations: Target a chelator-to-antibody ratio (CAR) of 5–10. Use a 20-fold molar excess of DOTA-NHS ester.

-

Example: 1 mg IgG (6.6 nmol) requires ~132 nmol DOTA-NHS ester.

-

-

Solubilization (Critical Step):

-

Weigh DOTA-NHS ester (Free Acid).

-

Dissolve in anhydrous DMSO to a concentration of 10–20 mg/mL.

-

Note: Do this immediately before addition.[4] Do not store this solution.

-

-

Reaction: Add the DMSO solution to the antibody (keep DMSO <10% v/v). Vortex gently. Incubate at 4°C overnight or RT for 1 hour.

-

Purification: Apply reaction mixture to a PD-10 desalting column or use a centrifugal concentrator (30 kDa MWCO) to remove free DOTA. Equilibrate in storage buffer (e.g., PBS or Ammonium Acetate for radiolabeling).

Part 4: Visualization of Workflows

Figure 1: Decision pathways for DOTA conjugation. Note the "TFA" step is exclusive to the peptide route and destructive to antibodies.

Part 5: Expert Insights & Troubleshooting

1. The Hydrolysis Race (DOTA-NHS Free Acid) The half-life of NHS esters in pH 8.5 buffer is measured in minutes.

-

Expert Tip: Never dissolve DOTA-NHS (Free Acid) in water or buffer to make a "stock solution." It must be dissolved in dry DMSO and aliquoted directly into the protein solution. If you see bubbles or a pH drop, your NHS ester may have already degraded to the carboxylic acid.

2. The "p-SCN" Alternative For antibody labeling, many labs prefer p-SCN-Bn-DOTA (isothiocyanate) over DOTA-NHS ester.

-

Why? The isothiocyanate bond is formed with lysine but is much more stable to hydrolysis than the NHS ester, allowing for longer reaction times (overnight) without reagent degradation. However, DOTA-NHS is preferred when a shorter linker or faster reaction kinetics (15-30 mins) are required.

3. Storage of DOTA-tris(t-Bu ester) This reagent is robust.[1] It can be stored at -20°C for years. However, ensure it is warmed to room temperature before opening to prevent moisture condensation, which can slowly hydrolyze the t-Bu esters over very long periods (though this is rare compared to NHS hydrolysis).

References

-

National Institutes of Health (NIH). (2023). Head-to-head comparison of three chelates (p-SCN-Bn-DOTA, p-SCN-Bn-DOTAGA, and DO3A-NHS-ester) for 225Ac labeling. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bifunctional Chelators for Peptide Drug Conjugates (PDCs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide Drug Conjugates (PDCs) represent a rapidly advancing frontier in targeted therapeutics, particularly in oncology. By linking a potent therapeutic or diagnostic payload to a tumor-targeting peptide, PDCs offer the promise of enhanced efficacy and reduced systemic toxicity.[1][2] In the realm of radiopharmaceuticals, where the payload is a metallic radionuclide, the bifunctional chelator emerges as a critical, indispensable component. This guide provides a comprehensive technical overview of bifunctional chelators, from fundamental chemical principles and strategic design considerations to detailed, field-proven protocols for conjugation, radiolabeling, and quality control. It is designed to serve as a practical resource for scientists dedicated to harnessing the full potential of PDCs in diagnostic and therapeutic applications.

Introduction to Peptide-Drug Conjugates (PDCs): A Paradigm in Targeted Therapy

PDCs are a class of targeted therapeutics composed of three essential parts: a peptide carrier designed to bind to specific receptors overexpressed on diseased cells, a potent payload (such as a cytotoxic drug or a radionuclide), and a chemical linker that connects the two.[2][3] This modular design allows for the selective delivery of the payload directly to the target site, thereby maximizing its therapeutic effect while minimizing damage to healthy tissues.[1][2]

When the payload is a metallic radionuclide, the PDC is used for nuclear medicine applications, including:

-

Diagnostic Imaging: Utilizing positron-emitting (e.g., Gallium-68) or gamma-emitting (e.g., Technetium-99m) radionuclides for PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) imaging.[4]

-

Targeted Radionuclide Therapy: Employing beta-emitting (e.g., Lutetium-177) or alpha-emitting (e.g., Actinium-225) radionuclides to deliver cytotoxic radiation directly to cancer cells.[5]

-

Theranostics: A powerful approach that combines therapy and diagnosis, often using the same peptide-chelator conjugate labeled with different radionuclides for imaging and treatment.[1][6]

In this context, a fourth component becomes essential: the bifunctional chelator .

The Lynchpin of Radiometal PDCs: The Bifunctional Chelator

A bifunctional chelator is a molecule with two distinct functional regions.[7][8] One region is a multidentate ligand—the "chelator"—that securely binds a metallic radionuclide.[8] The other region is a reactive functional group that allows for covalent attachment to the targeting peptide.[8] This molecule acts as the stable bridge, ensuring the radionuclide remains firmly attached to the peptide as it navigates the biological milieu to its target.[9]

The choice of chelator is not a trivial decision; it is a critical determinant of the overall stability, in vivo performance, and ultimate success of the radiopharmaceutical.[10][11]

Designing the Ideal Chelator: A Balance of Chemistry and Biology

The selection of a bifunctional chelator is a strategic process guided by the specific properties of the chosen radionuclide and the desired biological behavior of the final PDC. An ideal chelator must exhibit several key characteristics:

-

High Thermodynamic Stability and Kinetic Inertness: The complex formed between the chelator and the radiometal must be exceptionally stable under physiological conditions (e.g., in blood plasma).[9] This prevents the premature release of the radionuclide, which could lead to off-target radiation exposure and poor imaging contrast.[12][13] Macrocyclic chelators generally form more stable and kinetically inert complexes than acyclic ones, a phenomenon known as the "chelate effect".[4][14]

-

Efficient and Rapid Labeling Kinetics: The radiolabeling reaction should proceed quickly and efficiently under mild conditions (e.g., near-neutral pH, room temperature or slightly elevated temperatures) to accommodate short-lived radionuclides and to avoid denaturing the peptide.[15]

-

Resistance to In Vivo Challenges: The radiometal-chelator complex must resist transchelation (the transfer of the metal to other biological ligands like transferrin or metallothionein) and metabolic degradation.[16]

-

Favorable Pharmacokinetic Profile: The chelator itself can influence the overall charge, lipophilicity, and biodistribution of the PDC.[10][17][18] The ideal chelator should not adversely affect the peptide's targeting ability and should promote favorable clearance pathways, typically renal excretion, to minimize background signal and non-target radiation dose.[10]

A Survey of Commonly Used Bifunctional Chelators

The selection of a chelator is intrinsically linked to the coordination chemistry of the radiometal it is intended to bind. Chelators are broadly classified into two main categories: acyclic (open-chain) and macrocyclic (ring-structured).

Acyclic Chelators

Acyclic chelators, like derivatives of DTPA (diethylenetriaminepentaacetic acid) , are flexible and can offer rapid labeling kinetics.[19] However, their complexes are often less kinetically inert compared to macrocyclic systems, making them potentially more susceptible to in vivo dissociation.[19][20] DTPA is still a choice for certain radionuclides like Indium-111.[19]

Macrocyclic Chelators

Macrocyclic chelators are generally considered the "gold standard" for many clinically relevant radionuclides due to the superior stability of their complexes.[19][20]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is arguably the most versatile and widely used chelator.[19] Its rigid, pre-organized structure forms highly stable complexes with a wide range of trivalent metals, including Gallium-68 (for PET imaging) and Lutetium-177 and Yttrium-90 (for therapy).[19] This versatility makes DOTA-conjugated peptides ideal for theranostic applications.[19] A notable example is ¹⁷⁷Lu-DOTA-TATE, an FDA-approved PDC for treating neuroendocrine tumors.[2]

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): The smaller cavity size of NOTA makes it particularly well-suited for smaller metal ions like Ga³⁺ and Cu²⁺.[19] It often allows for faster and more efficient radiolabeling with Gallium-68 at lower temperatures compared to DOTA.[19]

-

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): With a larger ring size than DOTA, TETA is an excellent chelator for larger metal ions, most notably Copper-64, which is used for PET imaging.

Table 1: Comparison of Common Bifunctional Chelators

| Chelator | Type | Key Radionuclides | Key Characteristics |

| DTPA | Acyclic | ¹¹¹In | Fast labeling kinetics; lower in vivo stability compared to macrocycles.[19] |

| DOTA | Macrocyclic | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In | Highly versatile, forms very stable complexes; often requires heating for labeling.[19][21] |

| NOTA | Macrocyclic | ⁶⁸Ga, ⁶⁴Cu | Excellent for Ga³⁺, allows for rapid labeling at room temperature.[19][20] |

| TETA | Macrocyclic | ⁶⁴Cu | Preferred for larger metal ions like Cu²⁺. |

Practical Methodologies: From Conjugation to Quality Control

The successful development of a radiolabeled PDC requires robust and well-validated experimental protocols.

Protocol: Conjugation of a Bifunctional Chelator to a Targeting Peptide

This protocol describes a general method for conjugating a bifunctional chelator activated with an N-hydroxysuccinimide (NHS) ester to a peptide via its primary amine groups (e.g., the N-terminus or the side chain of a lysine residue).

Causality: The NHS-ester is a common choice because it reacts efficiently and specifically with primary amines at a slightly alkaline pH to form a stable amide bond. The use of an amine-free buffer is critical to prevent the buffer itself from reacting with and quenching the NHS-ester.

Materials:

-

Targeting Peptide with at least one primary amine.

-

Bifunctional Chelator-NHS ester (e.g., DOTA-NHS-ester).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Purification System: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC).

-

Analytical Instruments: HPLC, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). If the peptide is stored in a buffer containing primary amines (like Tris), it must first be buffer-exchanged into the reaction buffer.

-

Chelator Preparation: Immediately before use, dissolve the chelator-NHS ester in a minimal volume of anhydrous DMSO to create a concentrated stock solution. Rationale: NHS-esters are susceptible to hydrolysis, so fresh preparation is crucial for high conjugation efficiency.

-

Conjugation Reaction: Add a calculated molar excess of the chelator stock solution to the peptide solution. A 5- to 20-fold molar excess of chelator to peptide is a typical starting point for optimization.

-

Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature.

-

Purification: Purify the chelator-peptide conjugate from unreacted chelator and byproducts using reversed-phase HPLC. This method separates molecules based on hydrophobicity and provides a high degree of purity.

-

Characterization & QC:

-

Confirm the identity and purity of the conjugate using analytical HPLC.

-

Verify the successful conjugation and determine the exact mass of the product using Mass Spectrometry. This will confirm the number of chelators attached per peptide.

-

Caption: Workflow for the radiolabeling of a DOTA-peptide and subsequent QC.

Critical Quality Control Assays

Quality control is non-negotiable in the production of radiopharmaceuticals. The primary goal is to determine the Radiochemical Purity (RCP) , which is the percentage of the total radioactivity in the desired chemical form (i.e., the radiolabeled peptide). [22]

-

Radio-TLC/HPLC: These are the most common methods for determining RCP. [22]They separate the intact radiolabeled peptide from impurities like free (unchelated) radionuclide and hydrolyzed radiocolloids. For patient administration, RCP must typically be >95%.

-

Stability Studies: It is crucial to assess the stability of the final product over time and in a biologically relevant medium, such as human serum. [23]This is done by incubating the radiolabeled PDC in serum at 37°C and measuring the RCP at various time points (e.g., 1, 4, 24 hours) to check for degradation or release of the radionuclide. [23][24]

The Impact of the Chelator on In Vivo Performance